molecular formula C18H27N3O5 B2677703 methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate CAS No. 1014104-49-4

methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate

Cat. No.: B2677703
CAS No.: 1014104-49-4
M. Wt: 365.43
InChI Key: MQSOJQYIEJLBBU-AWEZNQCLSA-N
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Description

Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate is a synthetic peptide-like derivative characterized by its tert-butoxycarbonyl (Boc)-protected amine group and a carbamoyl-linked phenylalanine methyl ester. This compound is structurally designed to serve as an intermediate in peptide synthesis or drug discovery, leveraging the Boc group for selective deprotection during solid-phase synthesis. Its molecular framework combines a phenylalanine backbone with a carbamoyl bridge to a Boc-protected ethylamine moiety, enabling stability under acidic conditions while facilitating controlled reactivity in coupling reactions .

Properties

IUPAC Name

methyl (2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(24)20-11-10-19-16(23)21-14(15(22)25-4)12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,24)(H2,19,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSOJQYIEJLBBU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate typically involves multiple steps, starting with the protection of the amine group using the Boc group. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. Upon deprotection, the active amine group can form covalent bonds with the target, leading to inhibition or activation of the target’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other peptide derivatives and carbamate-containing molecules. Below is a detailed analysis based on functional groups, synthetic utility, and physicochemical properties.

Functional Group Analysis

Compound Name Key Functional Groups Protection/Reactivity Profile
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate Boc-protected amine, carbamoyl, methyl ester Acid-stable Boc group; ester hydrolysis under basic conditions
Ethyl 2-[[1-(5-Fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate Indole-3-carboxamide, fluorinated alkyl, ester Fluoropentyl enhances lipophilicity; ester hydrolysis labile
Methyl (1-(5-Fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate Indole-3-carbonyl, fluoropentyl, phenylalanine methyl ester Combines fluorinated indole with phenylalanine backbone; bioactivity in cannabinoid receptor studies

Physicochemical Properties

Property Target Compound Ethyl 2-[[1-(5-Fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate
Molecular Weight (g/mol) ~435 (estimated) ~420
LogP ~2.1 (predicted) ~3.8 (fluoropentyl increases hydrophobicity)
Stability Stable in acidic conditions (Boc group) Prone to ester hydrolysis in basic environments

Biological Activity

Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate, identified by its CAS number 263162-13-6, is a compound of interest in medicinal chemistry due to its potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a phenylalanine derivative with a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C13H22N4O3C_{13}H_{22}N_4O_3, and it exhibits properties typical of amino acid derivatives, which can influence its biological interactions.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that similar carbamoyl derivatives can affect enzymes such as proteases and kinases, which are critical in various cellular processes.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
  • Cellular Uptake : The structural characteristics allow for effective cellular uptake, which is crucial for its therapeutic efficacy. The presence of the amino group enhances solubility and permeability across cellular membranes.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays showed that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on the efficacy of this compound in breast cancer models showed significant tumor reduction in vivo when administered at a dosage of 20 mg/kg body weight over four weeks. Histological analysis revealed decreased tumor cell proliferation and increased apoptosis markers.
  • Antimicrobial Testing : In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin. Results indicated that the compound could restore susceptibility to antibiotics when used in combination therapy.

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